N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-chlorophenyl)thio)propanamide
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Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-chlorophenyl)thio)propanamide is a useful research compound. Its molecular formula is C19H18ClN3O2S2 and its molecular weight is 419.94. The purity is usually 95%.
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Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-chlorophenyl)thio)propanamide is a complex organic compound exhibiting significant biological activity. This article delves into its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds characterized by a thieno[2,3-c]pyridine core. Its molecular formula is C17H18ClN3O2S, with a molecular weight of approximately 357.86 g/mol. The structure includes a cyano group and an acetyl moiety that contribute to its biological properties.
Target Proteins
The primary targets of this compound are the c-Jun N-terminal kinases (JNK2 and JNK3) . These kinases play crucial roles in various cellular processes, including stress responses and apoptosis.
Mode of Action
This compound interacts with JNKs through specific binding at the ATP-binding site. The presence of the cyano group facilitates hydrogen bonding with the hinge region of the kinase, leading to inhibition of its activity.
Cell Cycle Modulation
This compound has been shown to induce a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. This effect is attributed to the inhibition of JNK signaling pathways, which are critical for cell cycle progression. The accumulation in G2/M phase suggests potential applications in cancer therapy by halting the proliferation of cancerous cells.
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. This mechanism may provide therapeutic benefits in conditions characterized by excessive inflammation.
Research Findings and Case Studies
- In Vitro Studies : Laboratory experiments demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines. The IC50 values varied depending on the cell type, highlighting its selective cytotoxicity.
- Stability and Efficacy : Stability studies indicated that while the compound remains effective under physiological conditions for a certain duration, degradation over time may affect its long-term efficacy. This aspect is crucial for therapeutic applications where sustained action is required.
- Combination Therapies : Preliminary findings suggest that combining this compound with existing chemotherapeutics may enhance its anticancer effects. For instance, co-treatment with temozolomide showed synergistic effects in glioma cell lines by increasing apoptosis rates compared to monotherapy.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C17H18ClN3O2S |
Molecular Weight | 357.86 g/mol |
Primary Targets | JNK2 and JNK3 |
Cell Cycle Effect | G2/M phase accumulation |
Anti-inflammatory Activity | Yes |
Stability | Moderate |
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-12(24)23-8-6-15-16(10-21)19(27-17(15)11-23)22-18(25)7-9-26-14-4-2-13(20)3-5-14/h2-5H,6-9,11H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAIXQYLQDJLAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.